Oxymesterone

Übersicht

Beschreibung

Oxymesterone is a synthetic anabolic-androgenic steroid that was first described in the 1960s. It is known for its ability to promote muscle growth and enhance physical performance.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Oxymesteron umfasst mehrere Schritte, ausgehend von der grundlegenden Steroidstruktur. Die wichtigsten Schritte sind:

Hydroxylierung: Einführung einer Hydroxylgruppe an der 4. Position.

Methylierung: Addition einer Methylgruppe an der 17. Position, um die orale Bioverfügbarkeit zu verbessern.

Oxidation: Umwandlung bestimmter Hydroxylgruppen in Ketone.

Industrielle Produktionsverfahren: Die industrielle Produktion von Oxymesteron umfasst typischerweise eine großtechnische chemische Synthese unter Verwendung der oben genannten Schritte. Der Prozess erfordert eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und der Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Arten von Reaktionen:

Oxidation: Oxymesteron kann Oxidationsreaktionen eingehen, bei denen Hydroxylgruppen in Ketone umgewandelt werden.

Reduktion: Reduktionsreaktionen können Ketone wieder in Hydroxylgruppen umwandeln.

Substitution: Verschiedene Substitutionsreaktionen können den Steroidkern modifizieren und verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Hauptprodukte:

Oxidation: Bildung von Ketonen an bestimmten Positionen.

Reduktion: Bildung von Hydroxylgruppen.

Substitution: Einführung verschiedener funktioneller Gruppen, die die biologische Aktivität der Verbindung verändern.

4. Wissenschaftliche Forschungsanwendungen

Oxymesteron wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Referenzverbindung in der Untersuchung der Steroidchemie verwendet.

Biologie: Untersucht auf seine Auswirkungen auf das Muskelwachstum und die Entwicklung.

Medizin: Erfforscht auf sein Potenzial bei der Behandlung von Erkrankungen wie Muskelschwund und Osteoporose.

Industrie: Verwendet bei der Entwicklung von leistungssteigernden Medikamenten und Nahrungsergänzungsmitteln.

5. Wirkmechanismus

Oxymesteron entfaltet seine Wirkung, indem es an Androgenrezeptoren im Körper bindet. Diese Bindung aktiviert bestimmte Gene, die die Proteinsynthese und das Muskelwachstum fördern. Die Verbindung hemmt auch den Abbau von Muskelproteinen, was zu einer erhöhten Muskelmasse und -kraft führt. Die primären molekularen Ziele sind die Androgenrezeptoren, und die beteiligten Wege umfassen die Aktivierung anaboler Prozesse und die Hemmung kataboler Prozesse .

Ähnliche Verbindungen:

Methandrostenolon: Bekannt für seine starke anabole Wirkung, aber höhere androgene Aktivität.

Fluoxymesteron: Ähnliche anabole Eigenschaften, aber mit zusätzlichem Fluor, was seine Potenz erhöht.

Stanozolol: Ein nichtmethyliertes Analogon mit ähnlichen anabolen Wirkungen, aber geringerer Lebertoxizität.

Einzigartigkeit von Oxymesteron: Oxymesteron ist einzigartig aufgrund seiner ausgewogenen anabolen und androgenen Wirkungen, wodurch es sich sowohl für das Muskelwachstum als auch für die Leistungssteigerung eignet, ohne signifikante androgene Nebenwirkungen. Seine 17α-Methylierung erhöht auch seine orale Bioverfügbarkeit, was es bei oraler Einnahme im Vergleich zu einigen anderen Steroiden effektiver macht .

Wissenschaftliche Forschungsanwendungen

Oxymesterone has been extensively studied for its applications in various fields:

Chemistry: Used as a reference compound in the study of steroid chemistry.

Biology: Investigated for its effects on muscle growth and development.

Medicine: Explored for its potential in treating conditions like muscle wasting and osteoporosis.

Industry: Utilized in the development of performance-enhancing drugs and supplements.

Wirkmechanismus

Oxymesterone exerts its effects by binding to androgen receptors in the body. This binding activates specific genes that promote protein synthesis and muscle growth. The compound also inhibits the breakdown of muscle proteins, leading to increased muscle mass and strength. The primary molecular targets are the androgen receptors, and the pathways involved include the activation of anabolic processes and inhibition of catabolic processes .

Vergleich Mit ähnlichen Verbindungen

Methandrostenolone: Known for its strong anabolic effects but higher androgenic activity.

Fluoxymesterone: Similar anabolic properties but with added fluorine, enhancing its potency.

Stanozolol: A non-methylated analog with similar anabolic effects but less liver toxicity.

Uniqueness of this compound: this compound is unique due to its balanced anabolic and androgenic effects, making it suitable for both muscle growth and performance enhancement without significant androgenic side effects. Its 17α-methylation also enhances its oral bioavailability, making it more effective when taken orally compared to some other steroids .

Eigenschaften

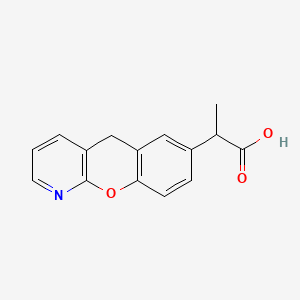

IUPAC Name |

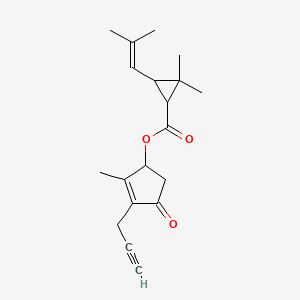

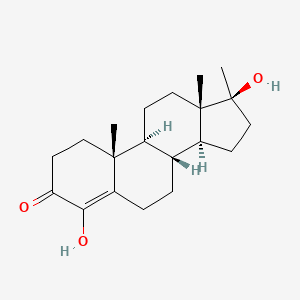

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXBBHGCAXVBES-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878527 | |

| Record name | Oxymesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145-12-0 | |

| Record name | Oxymesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymesterone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R73K9MRMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Oxymesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.